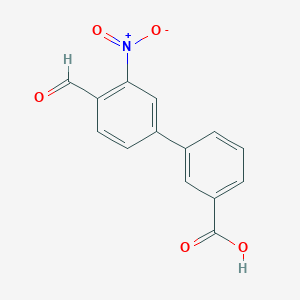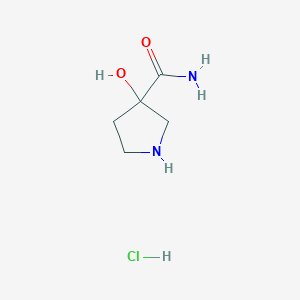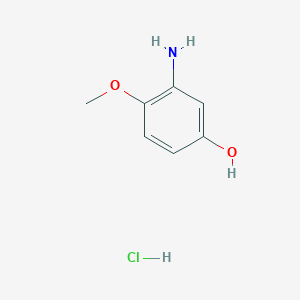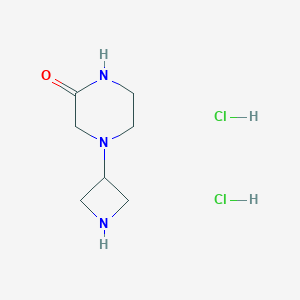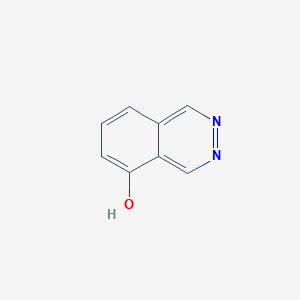
唒嗪-5-醇
描述
科学研究应用
Phthalazin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Phthalazin-5-ol is used in the development of new materials with unique electronic and optical properties.
作用机制
Target of Action
Phthalazin-5-ol, like other phthalazine derivatives, is known to interact with a variety of targets. These targets include gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) enzymes , and voltage-gated calcium channels . The interaction with these targets can lead to a variety of biological and pharmacological activities.
Mode of Action
The interaction of Phthalazin-5-ol with its targets leads to changes in the function of these targets. For example, when Phthalazin-5-ol binds to GABA receptors, it can alter the function of these receptors . Similarly, when Phthalazin-5-ol interacts with COX-2 enzymes, it can inhibit the function of these enzymes .
Biochemical Pathways
Phthalazin-5-ol can affect various biochemical pathways. For instance, by inhibiting COX-2 enzymes, Phthalazin-5-ol can affect the synthesis of prostaglandins, which are involved in inflammation and pain . Additionally, by interacting with GABA receptors, Phthalazin-5-ol can influence the function of the nervous system .
Result of Action
The interaction of Phthalazin-5-ol with its targets and the subsequent changes in biochemical pathways can lead to various molecular and cellular effects. For example, the inhibition of COX-2 enzymes can lead to a reduction in inflammation and pain . Similarly, the interaction with GABA receptors can affect neuronal signaling .
准备方法
Synthetic Routes and Reaction Conditions: Phthalazin-5-ol can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine, followed by cyclization and subsequent hydroxylation. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, phthalazin-5-ol can be produced using a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: Phthalazin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-5,6-dione.
Reduction: Reduction reactions can convert it to phthalazin-5-amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phthalazine-5,6-dione.
Reduction: Phthalazin-5-amine.
Substitution: Halogenated phthalazine derivatives.
相似化合物的比较
Phthalazin-5-ol can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which lacks the hydroxyl group.
Phthalazinone: A ketone derivative of phthalazine.
Quinoxaline: An isomeric compound with a similar bicyclic structure but different nitrogen positioning.
Uniqueness: Phthalazin-5-ol’s uniqueness lies in its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a pharmacophore in drug design.
属性
IUPAC Name |
phthalazin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXUDJZWIPEMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)
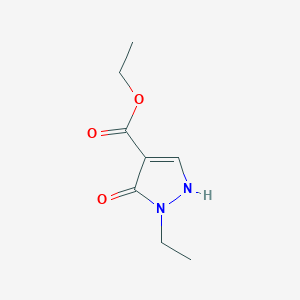
![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
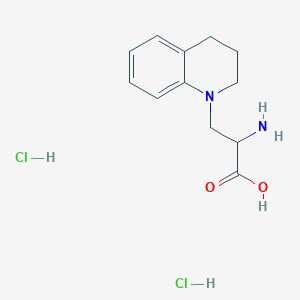
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)

